L-Valyl-L-lysyl-L-phenylalanyl-L-tryptophyl-L-phenylalanine
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Overview
Description
L-Valyl-L-lysyl-L-phenylalanyl-L-tryptophyl-L-phenylalanine is a peptide composed of five amino acids: valine, lysine, phenylalanine, tryptophan, and phenylalanine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-lysyl-L-phenylalanyl-L-tryptophyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the growing peptide chain to allow for the next amino acid to be added.
Cleavage from the resin: and final deprotection to release the complete peptide.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-lysyl-L-phenylalanyl-L-tryptophyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can affect the tryptophan and phenylalanine residues, leading to the formation of oxidized products.
Reduction: Reduction reactions can be used to modify disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Various chemical reagents depending on the desired modification, often under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
Scientific Research Applications
L-Valyl-L-lysyl-L-phenylalanyl-L-tryptophyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of biocompatible materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Valyl-L-lysyl-L-phenylalanyl-L-tryptophyl-L-phenylalanine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-phenylalanine: A simpler dipeptide with potential biological activities.
L-Phenylalanyl-L-phenylalanine:
Uniqueness
L-Valyl-L-lysyl-L-phenylalanyl-L-tryptophyl-L-phenylalanine is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
881692-04-2 |
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Molecular Formula |
C40H51N7O6 |
Molecular Weight |
725.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H51N7O6/c1-25(2)35(42)39(51)44-31(19-11-12-20-41)36(48)45-32(21-26-13-5-3-6-14-26)37(49)46-33(23-28-24-43-30-18-10-9-17-29(28)30)38(50)47-34(40(52)53)22-27-15-7-4-8-16-27/h3-10,13-18,24-25,31-35,43H,11-12,19-23,41-42H2,1-2H3,(H,44,51)(H,45,48)(H,46,49)(H,47,50)(H,52,53)/t31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
XTXZATUSECUJTH-ZZTWKDBPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |
Origin of Product |
United States |
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